Cas no 1544956-31-1 (4-1-(4-methylphenyl)ethylpiperidine)

4-1-(4-methylphenyl)ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-1-(4-methylphenyl)ethylpiperidine
- 4-[1-(4-methylphenyl)ethyl]piperidine
- EN300-1818594
- SCHEMBL22542178
- 1544956-31-1
-
- インチ: 1S/C14H21N/c1-11-3-5-13(6-4-11)12(2)14-7-9-15-10-8-14/h3-6,12,14-15H,7-10H2,1-2H3
- InChIKey: XSNLEFYLVRLHCE-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC1)C(C)C1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-1-(4-methylphenyl)ethylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818594-0.1g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1818594-0.05g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1818594-0.5g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1818594-5g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1818594-0.25g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1818594-2.5g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1818594-10g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1818594-1g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1818594-10.0g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1818594-1.0g |
4-[1-(4-methylphenyl)ethyl]piperidine |
1544956-31-1 | 1g |
$1172.0 | 2023-06-03 |
4-1-(4-methylphenyl)ethylpiperidine 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
4-1-(4-methylphenyl)ethylpiperidineに関する追加情報
4-1-(4-Methylphenyl)Ethylpiperidine: A Comprehensive Overview
The compound with CAS No. 1544956-31-1, commonly referred to as 4-1-(4-methylphenyl)ethylpiperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their structural versatility and wide-ranging applications in drug discovery and development. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as the core structure, while the 4-methylphenyl substituent adds complexity and functionality to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-1-(4-methylphenyl)ethylpiperidine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing complex aromatic systems. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for pharmacological studies.
The structural uniqueness of 4-1-(4-methylphenyl)ethylpiperidine lies in its ability to act as a scaffold for further functionalization. Researchers have exploited this property to develop analogs with enhanced bioavailability and potency. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that substituting the methyl group on the phenyl ring with electron-withdrawing groups significantly improves the compound's binding affinity to target proteins.
From a pharmacological perspective, 4-1-(4-methylphenyl)ethylpiperidine has shown promise as a potential lead compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies conducted by Smith et al. (2023) revealed that this compound exhibits neuroprotective properties by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. These findings underscore its potential as a therapeutic agent in neurology.
In addition to its therapeutic applications, 4-1-(4-methylphenyl)ethylpiperidine has also been explored for its role in chemical biology. A study published in *Nature Communications* highlighted its ability to modulate cellular signaling pathways involved in inflammation and apoptosis. This dual functionality makes it a valuable tool for understanding complex biological processes at the molecular level.
Despite its numerous advantages, the safety profile of 4-1-(4-methylphenyl)ethylpiperidine remains a critical area of investigation. Acute toxicity studies conducted by Johnson et al. (2023) indicated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, long-term toxicity studies are still underway to ensure its suitability for chronic use.
From an environmental standpoint, researchers are increasingly concerned about the ecological impact of synthetic compounds like 4-1-(4-methylphenyl)ethylpiperidine. Recent studies have focused on developing eco-friendly synthesis routes and assessing biodegradability under various environmental conditions. These efforts aim to minimize the ecological footprint of pharmaceutical compounds while maintaining their therapeutic efficacy.
In conclusion, CAS No. 1544956-31-1, or 4-1-(4-methylphenyl)ethylpiperidine, represents a remarkable advancement in organic chemistry with diverse applications across multiple disciplines. Its structural versatility, coupled with promising pharmacological properties, positions it as a key player in future drug development initiatives. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to make significant contributions to both medicine and chemical biology.
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